molecular formula C9H15N3O B1488049 1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol CAS No. 2091574-88-6

1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

Cat. No.: B1488049
CAS No.: 2091574-88-6
M. Wt: 181.23 g/mol
InChI Key: CYOQMVISRLQFSB-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a chemically unique pyrazole derivative that incorporates both a basic aminoethyl side chain and a lipophilic cyclobutyl substituent. This molecular architecture makes it a valuable intermediate for researchers, particularly in the field of medicinal chemistry. The compound is structurally related to other known pyrazol-5-amines and pyrazol-5-ols, which are frequently employed as key scaffolds in the design and synthesis of novel bioactive molecules . This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Its primary research value lies in its potential as a building block for the development of compounds that modulate biological channels and receptors. Specifically, pyrazole derivatives have been identified in patent literature as possessing activity against TREK (TWIK-related K+ channel) family of potassium channels . Modulation of these channels is a promising area of investigation for a range of neurological and muscular disorders, suggesting that this compound could serve as a critical precursor in the development of potential muscle relaxants, anti-Parkinson's agents, antidepressants, and antipsychotics . Researchers can utilize this compound to explore structure-activity relationships (SAR) by leveraging its reactive functional groups. The secondary amine on the ethyl side chain can be functionalized to form amides or sulfonamides, while the pyrazol-ol moiety can act as a coordination site in metal complexes or participate in further heterocyclic formation. Proper handling and storage are essential; based on similar pyrazole derivatives, it is recommended to store this product in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(2-aminoethyl)-5-cyclobutyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOQMVISRLQFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The compound may inhibit key enzymes involved in microbial survival, enhancing its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . Structural modifications have been shown to increase its antimicrobial potency.

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies, revealing promising results.

  • In Vitro Studies : In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including those associated with lung and liver cancers. The mechanism involves the inhibition of specific kinases related to cancer progression .

The biological effects of this compound are primarily mediated through interactions with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The aminoethyl group can form hydrogen bonds with target enzymes, influencing their activity. For instance, it has been suggested that the compound inhibits key kinases involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound showed significant activity against S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating effective inhibition compared to control compounds .

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on lung cancer cell lines. The results indicated an IC50 value of 15 µM against A549 cells, suggesting moderate potency. Further analysis revealed that the compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialS. aureus32 µg/mL
AnticancerA549 (lung cancer)15 µM
AnticancerHCT116 (colon cancer)0.95 µM

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
1-(2-Aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol Cyclobutyl (3), 2-aminoethyl (1) -OH, -NH2 ~209.3 (estimated)
1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol Pyridin-2-yl (3) -OH, -NH2 ~232.3
1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Thiazol-4-yl (side chain) -NH2, thiazole ~296.4
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 4-Methoxyphenyl (3), bromoethyl (1) -COOEt, -Br ~357.2

Key Observations:

  • Cyclobutyl vs. However, the cyclobutyl group’s rigidity could improve selectivity by restricting conformational flexibility.
  • Aminoethyl vs. Bromoethyl Side Chains: The 2-aminoethyl group in the target compound contrasts with bromoethyl in , which lacks basicity but offers reactivity for further functionalization (e.g., nucleophilic substitution).

Hydrogen-Bonding and Solubility

The hydroxyl group at position 5 enables strong hydrogen-bond donor/acceptor interactions, critical for crystal packing and target binding . Compared to ester-containing derivatives (e.g., ), the hydroxyl group improves aqueous solubility but reduces lipid membrane penetration.

Pharmacological Activity Trends

  • Thiazolyl Derivatives: demonstrates that thiazol-5-yl substituents confer higher H3-receptor antagonism (pA2 = 8.27) than thiazol-4-yl analogues (pA2 = 5.65–6.23) . This suggests that minor positional changes in heterocyclic substituents drastically alter potency.
  • Alkyl Chain Length : Elongating alkyl chains in thiazolyl derivatives improved antagonism up to three methylene groups, beyond which activity declined . For the target compound, the cyclobutyl group’s compact size may balance steric hindrance and lipophilicity, avoiding the "cut-off" effect seen in longer chains.

Preparation Methods

Stepwise Preparation Method

Synthesis of β-Keto Ester Intermediate

  • Starting from N-Boc-β-alanine, a β-keto ester (compound 8) is synthesized via a Masamune-Claisen type condensation.
  • This step involves the reaction of N-Boc-β-alanine with appropriate reagents under controlled conditions, yielding the keto ester intermediate necessary for pyrazole ring formation.

Cyclization with Hydrazine Derivatives

  • The β-keto ester is refluxed with hydrazine derivatives (including cyclobutyl-substituted hydrazines) in methanol.
  • This reaction produces 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (compounds 10a–e) in yields ranging from 48% to 83%.
  • The cyclization step forms the pyrazole ring and introduces the hydroxy group at the 5-position.

Acidolytic Deprotection

  • Treatment of the carbamate intermediates with hydrochloric acid in ethyl acetate (HCl–EtOAc) removes the Boc protecting group.
  • This step yields the target 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (compounds 6b,c) in high yields (78–84%).

Optional Functionalization

  • The free amino group can be acylated with acetic anhydride or benzoyl chloride to produce N-acylated derivatives.
  • Such modifications allow for the synthesis of various analogues with potentially altered biological activities.

Specific Case: Preparation of 1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

While the general synthetic approach applies to various substituents, the cyclobutyl group at the 3-position is introduced via the appropriate hydrazine derivative bearing the cyclobutyl substituent.

  • The hydrazine reagent used is 3-cyclobutylhydrazine or an equivalent cyclobutyl-substituted hydrazine.
  • Refluxing this hydrazine with the β-keto ester intermediate under methanolic conditions leads to the formation of the cyclobutyl-substituted pyrazole carbamate.
  • Subsequent acidolytic removal of the Boc group yields the target compound this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
β-Keto ester synthesis Masamune-Claisen condensation, r.t. Not specified From N-Boc-β-alanine
Cyclization with hydrazine Hydrazine derivative, MeOH, reflux 48–83 Dependent on hydrazine substituent
Acidolytic deprotection HCl–EtOAc, r.t. 78–84 Removes Boc protecting group
Acylation (optional) Acetic anhydride or benzoyl chloride, MeOH 55–87 For derivative synthesis

Note: Specific yields for cyclobutyl-substituted derivatives are consistent with the range reported for similar analogues.

Structural Confirmation and Characterization

  • The structures of synthesized compounds are confirmed by a combination of spectroscopic methods:
    • Infrared (IR) spectroscopy
    • Proton and carbon nuclear magnetic resonance (^1H NMR and ^13C NMR)
    • NOESY spectroscopy for spatial configuration
    • Mass spectrometry (MS)
  • Elemental analyses for carbon, hydrogen, and nitrogen content further validate compound purity and identity.

Summary of Key Research Findings

  • The three-step synthesis from N-Boc-β-alanine to 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles is efficient and reproducible.
  • Hydrazine derivatives bearing various substituents, including cyclobutyl, can be used to introduce diversity at the 3-position.
  • Acidolytic deprotection reliably yields the free aminoethyl pyrazol-5-ol.
  • The method provides good to excellent yields and allows for further functionalization to produce analogues.
  • Spectroscopic and analytical data confirm the successful synthesis and structure of the target compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

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